オクタミミン

説明

これは、抗コリン作用と抗痙攣作用で知られる生物活性化学物質です . この化合物は、強い塩基性とわずかに芳香族の臭いを特徴としています .

合成経路と反応条件:

方法 1: オクタミlamineは、シアネート化オクタン酸の酸加水分解によって合成できます。この方法では、シアネート化オクタン酸が酸性条件下で水と反応してオクタン酸を生成します。この酸は次に、高温で過剰のアミン(ペンチルアミンなど)とエステル交換反応を起こし、オクタミlamineを生成します。

方法 2: もう1つの一般的な方法は、シアネート化オクタン酸塩化物とアミンの反応を含みます。シアネート化オクタン酸塩化物をアミン溶液に添加すると、オクタミlamineが生成され、塩化水素ガスが放出されます。

工業生産方法: オクタミlamineの工業生産は、通常、同じ合成経路に従いますが、より大規模で、収率と純度を最大化するための最適化された反応条件で行われます。 方法は、製造施設の具体的な要件と生産能力によって異なります .

反応の種類:

酸化: オクタミlamineは酸化反応を起こす可能性があり、通常は強力な酸化剤の存在下で、対応する酸化物またはその他の酸化された誘導体の形成につながります。

還元: オクタミlamineの還元反応は、特定の条件下で発生する可能性があり、多くの場合、水素化リチウムアルミニウムなどの還元剤を含みます。

置換: オクタミlamineは置換反応に参加することができ、適切な条件下でアミン基を他の官能基に置き換えることができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強力な酸化剤。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。

置換: 様々なハロゲン化剤またはその他の求電子剤を置換反応に使用できます。

生成される主要な生成物:

酸化: オクタミlamineの酸化された誘導体。

還元: オクタミlamineの還元された形態。

置換: 使用された求電子剤に応じて、置換された誘導体。

4. 科学研究の用途

オクタミlamineは、科学研究で幅広い用途があります:

化学: 有機合成の試薬として、およびより複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: オクタミlamineは、生物活性、特に抗コリン作用と抗痙攣作用について研究されています.

医学: 抗コリン剤としての使用など、その潜在的な治療用途に関する研究が進行中です。

科学的研究の応用

Octamylamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Medicine: Research into its potential therapeutic applications, including its use as an anticholinergic agent, is ongoing.

作用機序

オクタミlamineは、主に抗コリン作用を通じてその効果を発揮します。これは、ムスカリン受容体におけるアセチルコリンの作用を阻害し、平滑筋のけいれんやその他のコリン作動効果の減少につながります。 このメカニズムには、副交感神経系の一部であるムスカリン性アセチルコリン受容体の遮断が含まれます .

類似の化合物:

ヘキサメチレンジアミン: 塩基性と反応性が類似した別の脂肪族アミン。

デシルアミン: 類似の特性を持つ、より長い鎖状の脂肪族アミン。

ペンチルアミン: 同様の合成用途で使用される、より短い鎖状の脂肪族アミン。

オクタミlamineの独自性: オクタミlamineは、その特定の分子構造により、独特の物理的および化学的特性を付与されているため、ユニークです。 分岐鎖と1級アミン基の組み合わせにより、特定の合成および生物学的用途に特に役立ちます .

生化学分析

Biochemical Properties

Octamylamine plays a significant role in biochemical reactions, particularly in its interaction with muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, Octamylamine inhibits the action of acetylcholine on mAChRs, leading to a decrease in parasympathetic nervous system activity . This interaction is crucial in understanding its antispasmodic effects, as it helps to relax smooth muscles and reduce spasms.

Cellular Effects

Octamylamine influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the binding of acetylcholine to mAChRs, which in turn modulates downstream signaling cascades. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, Octamylamine’s antispasmodic properties are a result of its ability to relax smooth muscle cells by reducing their excitability .

Molecular Mechanism

The molecular mechanism of Octamylamine involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This binding interaction inhibits the activation of G-proteins associated with mAChRs, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation . Additionally, Octamylamine may influence gene expression by modulating transcription factors involved in the cholinergic signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octamylamine can change over time. The stability and degradation of Octamylamine are critical factors that influence its long-term effects on cellular function. Studies have shown that Octamylamine remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to Octamylamine in in vitro and in vivo studies has demonstrated sustained antispasmodic effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of Octamylamine vary with different dosages in animal models. At low doses, Octamylamine effectively reduces muscle spasms without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, blurred vision, and urinary retention have been observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Octamylamine is involved in several metabolic pathways, primarily those related to the cholinergic system. It interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine . By inhibiting acetylcholinesterase, Octamylamine prolongs the action of acetylcholine, thereby enhancing its anticholinergic effects. Additionally, Octamylamine may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cholinergic signaling.

Transport and Distribution

Within cells and tissues, Octamylamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Octamylamine is influenced by factors such as tissue permeability and the presence of specific transporters, which determine its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of Octamylamine plays a crucial role in its activity and function. Octamylamine is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic acetylcholine receptors . Post-translational modifications and targeting signals may direct Octamylamine to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of Octamylamine is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential.

類似化合物との比較

Hexamethylenediamine: Another aliphatic amine with similar basicity and reactivity.

Decylamine: A longer-chain aliphatic amine with comparable properties.

Pentylamine: A shorter-chain aliphatic amine used in similar synthetic applications.

Uniqueness of Octamylamine: Octamylamine is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of a branched chain and a primary amine group makes it particularly useful in certain synthetic and biological applications .

特性

IUPAC Name |

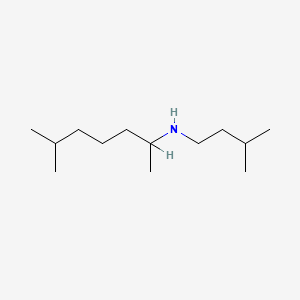

6-methyl-N-(3-methylbutyl)heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWTWWBIHKIYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057756 | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-59-0 | |

| Record name | Octamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

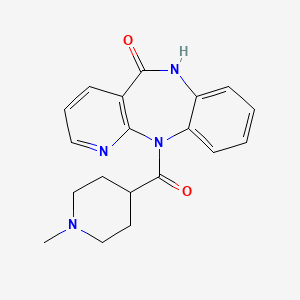

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)